molecular formula C14H19NO B3830993 2,4,4-Triethyl-1,3-benzoxazine

2,4,4-Triethyl-1,3-benzoxazine

Cat. No.: B3830993
M. Wt: 217.31 g/mol
InChI Key: QYZUWTXHEJCCSL-UHFFFAOYSA-N
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Description

2,4,4-Triethyl-1,3-benzoxazine is a monomer of significant interest in the field of high-performance polymer science. It belongs to the benzoxazine class of heterocyclic compounds, which are characterized by a benzene ring fused to an oxazine ring . This compound serves as a key precursor for the synthesis of polybenzoxazines, a novel class of phenolic thermosetting resins. Researchers value benzoxazine monomers because they undergo thermally-induced ring-opening polymerization (ROP), typically above 220°C, to form robust cross-linked networks without emitting volatile by-products, resulting in excellent dimensional stability . The three ethyl substituents on its molecular structure are likely to influence the properties of the resulting polymer, potentially enhancing toughness or modifying the polymerization temperature. The cured polybenzoxazine thermosets derived from this monomer are expected to exhibit a valuable combination of properties, including high thermal stability, high glass transition temperatures (Tg), and high char yield, as is characteristic of this polymer family . Furthermore, polybenzoxazines are known for their low water absorption, low dielectric constant, and intrinsic flame retardance, making them attractive for demanding applications . This monomer is particularly useful for researchers developing advanced composites for the aerospace and electronics industries, as well as for fundamental studies aimed at designing new materials with tailored thermal and mechanical properties . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,4-triethyl-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-13-15-14(5-2,6-3)11-9-7-8-10-12(11)16-13/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZUWTXHEJCCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(C2=CC=CC=C2O1)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 1,3 Benzoxazine Formation and Subsequent Transformations

Detailed Reaction Mechanisms of Mannich-Type Condensation for 1,3-Benzoxazine Synthesis

The synthesis of 1,3-benzoxazine monomers is typically achieved through a Mannich-type condensation reaction. researchgate.netresearchgate.net This process involves the reaction of a phenol (B47542), a primary amine, and an aldehyde. researchgate.net For the specific synthesis of 2,4,4-Triethyl-1,3-benzoxazine, the reactants would logically be a 4,4-diethyl substituted phenolic precursor, ethylamine (B1201723), and propanal. The aldehyde provides the carbon atom for the C2 position of the oxazine (B8389632) ring, while the primary amine incorporates the nitrogen atom at the N3 position.

Table 1. Hypothetical reactants for the Mannich condensation synthesis of this compound.

A critical step in the Mannich reaction is the formation of an electrophilic iminium intermediate. researchgate.net The reaction initiates with the condensation of the primary amine (ethylamine) and the aldehyde (propanal). The amine's nitrogen atom performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration, leading to the formation of a highly reactive cation known as an iminium ion. This intermediate is the key electrophile that drives the subsequent substitution reaction with the phenol.

The formation of the benzoxazine (B1645224) ring proceeds through a series of nucleophilic and electrophilic interactions. The electron-rich phenol acts as a nucleophile, attacking the electrophilic iminium ion. This attack preferentially occurs at the ortho position to the hydroxyl group due to steric and electronic factors, resulting in the formation of a Mannich base (an aminoalkyl phenol).

The final step is the cyclization to form the oxazine ring. This intramolecular condensation involves a nucleophilic attack by the phenolic oxygen atom on the carbon of the aminoalkyl group, with the subsequent displacement of a water molecule. This ring-closing reaction yields the stable six-membered heterocyclic structure of the 1,3-benzoxazine. researchgate.net

Cationic Ring-Opening Polymerization (ROP) Mechanism of 1,3-Benzoxazines

1,3-benzoxazine monomers, such as this compound, undergo polymerization through a thermally initiated Cationic Ring-Opening Polymerization (ROP). researchgate.netmdpi.com This process typically occurs at elevated temperatures, often between 160°C and 260°C, and does not require a catalyst, though cationic initiators can be used to lower the polymerization temperature. kpi.uaresearchgate.net The inherent ring strain in the oxazine ring, combined with the Lewis basicity of the nitrogen and oxygen atoms, makes it susceptible to a cationic ring-opening mechanism. kpi.ua

The initiation of polymerization is the rate-determining step and involves the cleavage of the C-O bond within the oxazine ring. nih.gov This cleavage generates cationic species that propagate the polymerization. Two primary pathways for the initial ring-opening have been identified through mass spectrometry and ion mobility spectrometry studies. nih.gov

Type I Pathway: This pathway is believed to be favored in the initial stages of the reaction and results in the formation of a phenoxy-type product. nih.gov

Type II Pathway: This pathway yields a more stable phenolic product. It is thought that the phenoxy product formed via the Type I pathway can interconvert to the Type II phenolic structure at later stages of the polymerization. nih.gov

The generation of the initial cation can be facilitated by acidic impurities or through thermal activation, which leads to the protonation of either the oxygen or nitrogen atom in the oxazine ring, weakening the adjacent C-O bond and promoting its cleavage. researchgate.net

Table 2. Comparison of initiation pathways in benzoxazine ROP.

Following initiation, the generated cationic species (a carbocation or iminium ion) propagates by attacking another benzoxazine monomer. mdpi.com This electrophilic attack can occur at several nucleophilic sites on the monomer, including the aromatic ring, leading to the formation of a complex, cross-linked polymer network. mdpi.comacs.org The propagation is a step-growth polyaddition process. acs.org As the reaction proceeds, a dense network of phenolic units linked by Mannich bridges (-CH2-N(R)-CH2-) is formed. researchgate.net This extensive cross-linking is responsible for the high thermal stability and mechanical integrity of the final polybenzoxazine material. rsc.org

The ring-opening polymerization of benzoxazines exhibits auto-catalytic behavior. acs.org The phenolic hydroxyl groups generated as a result of the ring-opening process act as internal catalysts, accelerating the rate of subsequent ring-opening events. acs.org This means that the reaction rate increases as the conversion of monomer to polymer increases.

The kinetics of this auto-catalyzed polymerization can be described by specific models. For instance, studies on a bisphenol-A based benzoxazine (BA-a) found that the polymerization kinetics were well-described by an autocatalytic model with distinct reaction orders in the early and later stages of the reaction. acs.org The presence of oligomers or impurities can influence these kinetic parameters, highlighting the complexity of the network formation. acs.orgdigitellinc.com

Table 3. Example of kinetic parameters for the auto-catalytic polymerization of a benzoxazine monomer (BA-a). acs.org

Influence of Substituent Effects on Reaction Pathways and Kinetics

The reactivity and polymerization behavior of benzoxazine monomers are profoundly influenced by the nature and position of substituents on both the phenolic ring and the nitrogen atom. These substituents can exert both steric and electronic effects, which in turn dictate the kinetics of the ring-opening polymerization (ROP), the stability of the monomer, and the structure of the resulting polybenzoxazine network.

The substitution of alkyl groups, such as ethyl groups, at various positions on the benzoxazine structure introduces steric bulk that can significantly affect the ring-opening process. While the substitution pattern "this compound" is atypical, the theoretical steric implications can be analyzed.

Substitution at the 2-Position: Alkyl groups at the 2-position of the oxazine ring would create significant steric hindrance. This hindrance can influence the conformation of the six-membered oxazine ring, which typically adopts a distorted semi-chair structure. itu.edu.trkpi.ua The presence of bulky ethyl groups would likely increase the ring strain, potentially lowering the energy barrier for the initial ring-opening step. However, this can be counteracted by the steric shielding of the adjacent oxygen and nitrogen atoms, which are involved in the polymerization mechanism.

Substitution at the 4-Position: The 4-position is part of the aromatic ring and is directly bonded to the nitrogen atom. Substitution at this position would primarily influence the subsequent crosslinking reactions rather than the initial ring-opening of the oxazine heterocycle itself. During polymerization, the ring-opened benzoxazine forms a carbocation that attacks the electron-rich ortho and para positions of the phenolic rings of neighboring monomers to form the crosslinked network. nih.gov Bulky ethyl groups at the 4-position (ortho to the hydroxyl group in the ring-opened form) would sterically hinder this electrophilic substitution, potentially slowing down the crosslinking process and affecting the final network structure. Studies on related systems have shown that steric hindrance from bulky groups can influence reaction kinetics. researchgate.net

Table 1: Expected Steric Effects of Triethyl Substitution on Ring-Opening

Substituent PositionExpected Influence on Ring-Opening Polymerization
2-Position (Ethyl) May increase ring strain, but also shields reactive atoms, leading to complex effects on polymerization onset.
4-Position (Ethyl) Primarily hinders the subsequent electrophilic substitution reactions required for crosslinking, potentially leading to lower crosslink density. nih.gov

Ethyl groups are known to be electron-donating groups through an inductive effect. Their placement on the benzoxazine structure modifies the electron density at key atoms, thereby influencing the monomer's stability and its propensity to undergo cationic ring-opening polymerization. researchgate.netnih.gov

Table 2: Summary of Electronic Effects of Triethyl Substituents

Substituent PositionElectronic EffectImpact on Ring Stability & Reactivity
2-Position (Ethyl) Electron-donatingIncreases basicity of O and N atoms; may destabilize the cationic intermediate, potentially increasing the polymerization temperature. techscience.commdpi.com
4-Position (Ethyl) Electron-donatingIncreases electron density of the phenolic ring, activating it for electrophilic substitution, but may also inhibit the overall ROP. researchgate.net

The synthesis and polymerization of benzoxazines are not always perfectly efficient and can be accompanied by side reactions leading to the formation of impurities and by-products.

Synthesis: The standard synthesis of benzoxazines is a Mannich-like condensation of a phenol, a primary amine, and formaldehyde (B43269). researchgate.net Impurities can arise from unreacted starting materials or from the formation of oligomeric species and other condensation products. google.comgoogle.com When using diamines, the formation of hyperbranched structures or gels can occur, reducing the yield of the desired monomer. mdpi.com The purity of the final monomer is crucial, as even small amounts of impurities, such as residual phenolic starting materials, can act as catalysts and significantly lower the polymerization temperature, affecting the kinetics and reproducibility. researchgate.net A solvent-less synthesis approach may still result in a mixture of the desired monomer, oligomers, and impurities. google.com

Polymerization: The thermally induced ring-opening polymerization of benzoxazines is generally considered a clean reaction with near-zero volumetric shrinkage because it does not release small molecule by-products like traditional phenolic resins. kpi.ua However, side reactions can still occur, especially at high temperatures. For some benzoxazines, particularly those with certain substituents, the stability of the crosslinked structure can be an issue, and alternative linkages beyond the typical Mannich bridge, such as arylamine- and methylene-type linkages, have been reported. nih.gov In some cases, mass loss during polymerization can be a problem, though this is often addressed by modifying the monomer structure. morressier.com

Table 3: Potential Side Reactions and By-products

ProcessPotential Side Reactions / By-productsConsequence
Synthesis Incomplete reactionPresence of unreacted phenol, amine, or formaldehyde. google.com
Formation of oligomers/resinsReduced monomer yield and purity. google.comresearchgate.net
Formation of hyperbranched structures (with multifunctional reactants)Gelation of the reaction mixture. mdpi.com
Polymerization Formation of alternative polymer linkages (non-Mannich)Altered network structure and properties. nih.gov
Thermal degradation at high curing temperaturesPotential mass loss and compromised thermal stability. morressier.com

Mechanistic Aspects of Co-Polymerization and Crosslinking with Other Monomers

Benzoxazine resins can be co-polymerized with various other thermosetting monomers to create hybrid materials with tailored properties. The hydroxyl groups generated in situ during the ring-opening of the benzoxazine provide reactive sites for crosslinking with other functionalities. acs.org

Co-polymerization with Epoxies: Benzoxazines can be blended with epoxy resins. The phenolic hydroxyls formed from the benzoxazine ring-opening can catalyze the ring-opening of the epoxy groups and also react with them to form ether linkages. This co-reaction leads to a densely crosslinked interpenetrating polymer network with enhanced properties, such as improved toughness and thermal stability. mdpi.com

Co-polymerization with Cyanate (B1221674) Esters: When co-cured with cyanate esters, the benzoxazine ring itself can catalyze the trimerization of the cyanate ester groups into thermally stable triazine rings. nih.govrsc.org Simultaneously, the ring-opened benzoxazine forms its own network, which can inter-react with the polycyanurate network, leading to materials with very high thermal stability. nih.gov

Co-polymerization with Other Benzoxazines: Blending different benzoxazine monomers is a common strategy to tune the properties of the final thermoset. For instance, a monomer with high thermal stability but poor processability might be mixed with a more fluid monomer to achieve a balance. frontiersin.org The furan (B31954) moiety in some bio-based benzoxazines has been shown to accelerate the curing process in copolymerizations. frontiersin.org

Crosslinking with Amines: The presence of amines can significantly affect the ring-opening reaction of benzoxazines, often lowering the polymerization temperature. The amine can act as a catalyst or become incorporated into the polymer network, forming aminomethyl structures.

The triethyl substituents on the benzoxazine would influence its miscibility and reactivity with these co-monomers, affecting the kinetics of the dual curing systems and the morphology of the final polymer blend.

Table 4: Mechanistic Aspects of Benzoxazine Co-Polymerization

Co-monomerCrosslinking MechanismResulting Network
Epoxy Resins Ring-opened phenolic -OH from benzoxazine initiates epoxy ring-opening and forms ether linkages. mdpi.comInterpenetrating or co-reacted network of polybenzoxazine and polyether.
Cyanate Esters Benzoxazine catalyzes cyanate ester trimerization; inter-reaction of the two networks. nih.govHybrid network containing triazine rings and polybenzoxazine structures.
Other Benzoxazines Standard benzoxazine ring-opening polymerization. frontiersin.orgCo-polymerized polybenzoxazine network with averaged or synergistic properties.
Amines Amine-induced ring-opening of the oxazine ring.Phenolic aminomethyl structures incorporated into the network.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,4,4 Triethyl 1,3 Benzoxazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural characterization of 2,4,4-Triethyl-1,3-benzoxazine, offering detailed insights into its proton and carbon framework.

The protons of the methylene (B1212753) groups within the oxazine (B8389632) ring are particularly diagnostic. The signal for the O-CH₂-N protons is typically observed in the range of 5.3-5.8 ppm, while the Ar-CH₂-N protons resonate at a slightly higher field, generally between 4.6-5.0 ppm. researchgate.net The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the region of 6.7-7.3 ppm.

The three ethyl groups at the 2 and 4 positions give rise to distinct signals. The methylene protons (-CH₂-) of the ethyl groups are expected to appear as quartets, with their chemical shifts influenced by the neighboring heteroatoms. The methyl protons (-CH₃) of the ethyl groups will present as triplets at a higher field.

Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H6.7 - 7.3Multiplet
O-CH₂-N5.3 - 5.8Singlet
Ar-CH₂-N4.6 - 5.0Singlet
N-CH₂-CH₃~2.7Quartet
C(4)-CH₂-CH₃~1.8 - 2.0Quartet
N-CH₂-CH₃~1.2Triplet
C(4)-CH₂-CH₃~0.9Triplet

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The values presented are estimations based on related benzoxazine (B1645224) structures.

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The carbon atoms of the oxazine ring and the ethyl substituents exhibit characteristic chemical shifts that are vital for structural confirmation.

The carbon of the O-CH₂-N group is typically found in the range of 75-85 ppm, while the Ar-CH₂-N carbon resonates at approximately 45-55 ppm. researchgate.net The quaternary carbon atom at the 4-position, bonded to two ethyl groups, will have a distinct chemical shift. The aromatic carbons will appear in the 115-150 ppm region, with their specific shifts influenced by their position on the ring. The carbons of the ethyl groups will have characteristic signals in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C-O145 - 155
Aromatic C-N140 - 150
Aromatic C-H115 - 130
O-CH₂-N75 - 85
Ar-CH₂-N45 - 55
C(4)60 - 70
N-CH₂-CH₃~40 - 45
C(4)-CH₂-CH₃~30 - 35
N-CH₂-CH₃~12 - 15
C(4)-CH₂-CH₃~8 - 12

Note: These are estimated values based on analogous compounds and can vary.

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl groups by showing cross-peaks between the methylene and methyl protons. researchgate.net An HMBC spectrum would establish long-range correlations between protons and carbons, which is crucial for confirming the placement of the ethyl groups on the benzoxazine core. For example, correlations between the protons of the ethyl groups and the C4 carbon would definitively confirm their attachment at this position.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of the functional groups present in this compound, making them invaluable for both structural verification and for monitoring chemical transformations such as polymerization.

The 1,3-benzoxazine ring exhibits several characteristic absorption bands in the IR and Raman spectra. The asymmetric and symmetric stretching modes of the C-O-C ether linkage are particularly noteworthy, typically appearing around 1230 cm⁻¹ and 1030 cm⁻¹, respectively. researchgate.net Another key vibrational mode is the out-of-plane bending of the C-H bonds of the benzene ring adjacent to the oxazine ring, which gives rise to a band in the region of 920-950 cm⁻¹. The presence of these bands provides strong evidence for the formation of the benzoxazine ring structure. The trisubstituted benzene ring also shows a characteristic absorption pattern.

Characteristic IR Absorption Bands for the 1,3-Benzoxazine Ring

Vibrational Mode Typical Wavenumber (cm⁻¹)
Asymmetric C-O-C Stretch~1230
Symmetric C-O-C Stretch~1030
Benzene Ring C-H Out-of-Plane Bending920 - 950
Trisubstituted Benzene Ring~750

IR and Raman spectroscopy are exceptionally well-suited for real-time monitoring of the ring-opening polymerization (ROP) of benzoxazines. bohrium.com The thermally induced ROP of this compound leads to the cleavage of the oxazine ring and the formation of a cross-linked polybenzoxazine network. This transformation is accompanied by significant and observable changes in the vibrational spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental tool for confirming the molecular identity of the this compound monomer. It provides the precise molecular weight and offers insights into the molecule's structure through analysis of its fragmentation patterns under ionization.

The molecular formula for this compound is C₁₆H₂₅NO, which corresponds to a calculated molecular weight of approximately 247.38 g/mol . Electrospray ionization (ESI) is a soft ionization technique often employed for benzoxazine analysis, as it typically keeps the molecular ion intact, allowing for accurate molecular weight determination. nih.gov In positive-ion mode ESI-MS, the monomer would be expected to be observed as the protonated molecule [M+H]⁺.

Thermal Analysis Techniques for Polymerization Behavior and Stability Studies

Thermal analysis techniques are indispensable for characterizing the curing process (polymerization) of the benzoxazine monomer and the thermal stability of the resulting thermoset polymer.

Differential Scanning Calorimetry (DSC) is the primary method used to study the thermally initiated ring-opening polymerization (ROP) of this compound. A typical non-isothermal DSC scan reveals a distinct exothermic peak, which corresponds to the heat released during the curing reaction. nih.govnsysu.edu.tw

The key parameters obtained from DSC analysis include:

Onset Temperature (T_onset): The temperature at which the polymerization reaction begins.

Peak Exothermic Temperature (T_peak): The temperature at which the rate of polymerization is at its maximum. For many benzoxazines, this temperature is in the range of 180-250°C. nih.gov

Enthalpy of Polymerization (ΔH): The total heat released during the reaction, which is proportional to the area under the exothermic peak. This value is used to determine the extent of cure.

Studies on various benzoxazine systems show that the polymerization often follows an autocatalytic mechanism. nih.gov This is because the ring-opening of the oxazine structure generates phenolic hydroxyl groups, which then act as catalysts, accelerating the subsequent polymerization reactions. By performing DSC scans at multiple heating rates, kinetic parameters such as the activation energy (Ea) of the curing reaction can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis. nih.govmdpi.com The activation energy for benzoxazine polymerization typically falls in the range of 80-120 kJ/mol. nsysu.edu.tw

Table 1: Typical DSC Curing Characteristics for Benzoxazine Monomers
ParameterTypical Value RangeSignificance
Onset Temperature (T_onset)160 - 240 °CIndicates the initiation of the curing process.
Peak Exothermic Temperature (T_peak)180 - 260 °CTemperature of maximum polymerization rate.
Enthalpy of Polymerization (ΔH)140 - 290 J/gTotal heat released; related to the degree of cure.
Activation Energy (Ea)80 - 120 kJ/molEnergy barrier for the ring-opening polymerization.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured poly(this compound). The analysis involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (typically nitrogen or air).

The resulting TGA curve provides critical information such as:

Decomposition Temperature (T_d): Often reported as the temperature at which 5% or 10% weight loss occurs (T_d5% or T_d10%). This value serves as a key indicator of the material's thermal stability. For high-performance polybenzoxazines, T_d5% values can exceed 330°C. kpi.ua

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative TGA (DTG) curve.

Char Yield: The percentage of residual mass remaining at a high temperature (e.g., 800°C or 900°C) in an inert atmosphere. kpi.uakpi.ua A high char yield is a desirable characteristic for applications requiring flame retardancy and high-temperature performance. Polybenzoxazines are known for their high char yields, which can range from 30% to over 70%, depending on their specific molecular structure. kpi.ua

TGA, when coupled with techniques like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), can also be used to identify the volatile products released during thermal decomposition, providing insights into the degradation mechanism. mdpi.comnih.gov

Table 2: Typical Thermal Stability Data for Polybenzoxazines from TGA
ParameterTypical Value Range (in N₂)Significance
5% Weight Loss Temperature (T_d5%)320 - 410 °COnset of significant thermal degradation.
10% Weight Loss Temperature (T_d10%)350 - 520 °CIndicator of thermal stability.
Char Yield (at 800 °C)30 - 81%Amount of carbonaceous residue; relates to flame resistance.

Chromatographic Methods for Purity Assessment and By-product Identification

Chromatographic techniques are essential for assessing the purity of the this compound monomer and for identifying any by-products or unreacted starting materials remaining after synthesis.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques applicable to benzoxazine analysis. The choice between them depends on the volatility and thermal stability of the monomer and potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of benzoxazine monomers, which have relatively high molecular weights and may not be sufficiently volatile or thermally stable for GC. nih.gov Reversed-phase HPLC with a UV detector is commonly used. The method can effectively separate the main benzoxazine product from unreacted phenols, amines, and various oligomeric by-products that can form during the Mannich condensation reaction. mdpi.comresearchgate.net Quantifying the area of the main peak relative to the total peak area provides a measure of the monomer's purity.

Gas Chromatography (GC): For more volatile benzoxazines or by-products, GC can be an effective tool. When coupled with a mass spectrometer (GC-MS), it allows for the separation and positive identification of minor components in the reaction mixture. Static headspace GC (HS-GC) has been used to identify and quantify volatile organic compounds (VOCs) that may be released during the curing process of benzoxazine resins.

These chromatographic methods are crucial for optimizing synthesis protocols to maximize the yield of the desired high-purity monomer, which is essential for achieving predictable polymerization behavior and final polymer properties. usm.edu

Microscopic and Morphological Characterization of Polymeric Forms

Microscopy techniques are employed to investigate the morphology of the fully cured poly(this compound) on a micro and nano scale. This is particularly important when the polymer is used in composites, foams, or blends.

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface topography and fracture surfaces of the bulk polymer. Analysis of fracture surfaces can reveal information about the material's failure mechanism (e.g., brittle or ductile fracture). In composite materials, SEM is invaluable for examining the interface between the polybenzoxazine matrix and reinforcing fillers or fibers, providing insight into adhesion and dispersion quality. It is also used to characterize the porous structure of polybenzoxazine-based aerogels or the cellular structure of foams. mdpi.com

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to investigate the nanostructure of the polymer. It is particularly useful for characterizing the dispersion of nanoscale fillers (e.g., clay, carbon nanotubes, graphene) within the polybenzoxazine matrix in nanocomposites. derpharmachemica.com TEM can reveal how the fillers are exfoliated and distributed, which is critical to the final mechanical and thermal properties of the nanocomposite material.

These morphological characterizations provide a visual understanding of the material's structure, which is directly linked to its macroscopic properties and performance in various applications.

Scanning Electron Microscopy (SEM) for Surface Morphology

Comprehensive searches for scientific literature and research data concerning the specific compound this compound have yielded no specific results regarding its analysis by Scanning Electron Microscopy (SEM). While SEM is a common and powerful technique for characterizing the surface morphology of materials, including other benzoxazine derivatives and their resulting polymers, no studies detailing the SEM analysis of the this compound monomer have been found.

The existing research on related compounds, such as various benzoxazine monomers and polybenzoxazines, indicates that SEM is typically employed to investigate the topography, particle size and shape, and surface features of these materials. For instance, studies on polybenzoxazine composites and aerogels utilize SEM to understand the dispersion of fillers and the porous structure of the cured resin. Similarly, for other crystalline organic compounds, SEM analysis provides valuable insights into their crystal habit and surface characteristics.

However, without specific research on this compound, it is not possible to provide detailed research findings, data tables on analytical parameters, or a description of its specific surface morphology as determined by SEM. The successful application of SEM would be contingent on obtaining a solid, presumably crystalline, sample of the compound. The analysis would involve preparing the sample, mounting it on a stub, and potentially coating it with a conductive material to prevent charging under the electron beam. The resulting micrographs would reveal its surface features at various magnifications.

Theoretical and Computational Studies on 1,3 Benzoxazine Systems, Including 2,4,4 Triethyl 1,3 Benzoxazine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of benzoxazine (B1645224) molecules at an electronic level. These methods provide a detailed picture of the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecular systems with high accuracy. scirp.org For 1,3-benzoxazine systems, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d) or 6-31+G(d,p), are used to optimize the molecular geometry. mdpi.comnih.gov These calculations determine key structural parameters like bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule.

For instance, in a study of a dihydro-1,3,2H-benzoxazine derived from furfurylamine (B118560), DFT optimization was used to refine the initial structure obtained from crystallographic data. mdpi.com The calculations revealed a distorted trigonal pyramidal geometry around the tertiary amine nitrogen atom, a common feature in such heterocyclic systems. mdpi.com Furthermore, DFT has been used to elucidate the supramolecular structure of benzoxazine oligomers, showing how intramolecular hydrogen bonds drive the formation of specific ring-shaped and helical conformations. mcmaster.canih.gov A combination of DFT-based geometry optimizations, advanced solid-state NMR experiments, and chemical shift calculations has been shown to be a powerful tool for structural analysis, offering more confidence than individual methods alone. mcmaster.canih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry used to predict the reactivity of molecules. scirp.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

DFT calculations are employed to determine the energies of these frontier orbitals. nih.govekb.eg For example, a computational study on N-activated 1,3-benzoxazine monomers calculated the HOMO-LUMO gap to be between 3.32 eV and 7.37 eV for a neutral model, depending on the DFT functional used. nih.govacs.org This analysis helps in understanding how different chemical environments or substituents can alter the electronic properties and, consequently, the reactivity of the benzoxazine ring. nih.gov

Calculated Frontier Orbital Energies (eV) for a Substituted Benzoxazine Model
Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT (PBE0)--3.32
DFT (M062x)--7.37

Data adapted from a computational study on an N-activated benzoxazine model. nih.govacs.org The specific HOMO and LUMO energy values were not provided in the abstract, only the gap.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping the complex reaction pathways of benzoxazine chemistry, particularly the thermally induced ring-opening polymerization (ROP). These studies provide a step-by-step view of the reaction, including the high-energy transition states that control the reaction kinetics.

The polymerization of benzoxazines is initiated by the thermal opening of the oxazine (B8389632) ring, a process that can be catalyzed to occur at lower temperatures. mdpi.comresearchgate.net Computational studies, primarily using DFT, have been crucial in validating proposed ROP mechanisms. researchgate.net The process typically begins with the cleavage of the C-O bond in the oxazine ring, leading to the formation of an iminium ion intermediate. mdpi.comacs.org This reactive species then undergoes further reactions, leading to the formation of the cross-linked polybenzoxazine network. researchgate.net

Studies have shown that the ROP can proceed through different pathways, sometimes leading to zwitterionic intermediates that propagate to form oligomers. researchgate.net Mass spectrometry techniques, combined with computational analysis, have been used to differentiate between distinct ROP pathways, such as the formation of phenoxy versus phenolic products in the initial stages of polymerization. nih.gov These computational models help to understand how reaction conditions can favor one pathway over another, influencing the final structure and properties of the polymer. nih.gov

Electronic effects are particularly important; electron-donating groups on the phenol (B47542) ring can lower the polymerization temperature, while electron-withdrawing groups can increase it. mdpi.com Steric effects also play a role, as bulky substituents can hinder the reaction. mdpi.com A study on meta-substituted monobenzoxazines demonstrated this through both experimental and computational analysis. For example, a fluorine atom in the meta position was found to activate the aromatic ring, facilitating polymerization at lower temperatures and promoting crosslinking reactions. mdpi.com In contrast, a methyl group substituent led to reduced crosslink density due to steric effects. mdpi.com Computational calculations of reaction energies and activation barriers for specific decomposition pathways provide quantitative data on these substituent effects. nih.govacs.org

Effect of Substituent Position on Polymerization Enthalpy of Monobenzoxazines
SubstituentPosition on Phenolic RingPolymerization Enthalpy (ΔH, kJ/mol)
-OCH3para70.1
-OCH3meta (pos. 5)75.3
-OCH3meta (pos. 7)69.8
-Fpara90.0
-Fmeta98.8

Data adapted from DSC analysis of p- and m-substituted monobenzoxazines. mdpi.com A higher enthalpy suggests more extensive curing reactions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides insights into individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems, such as oligomers and polymer networks, over time. acs.org MD simulations model the atoms and bonds as a classical system of interacting particles, allowing for the exploration of conformational changes and intermolecular forces. acs.orgmapyourshow.com

These simulations are particularly valuable for understanding the role of hydrogen bonding in polybenzoxazine networks. acs.orgresearchgate.net The formation of both intramolecular and intermolecular hydrogen bonds significantly influences the curing behavior of the monomers and the final properties of the thermoset, such as the glass transition temperature (Tg). acs.org MD simulations have been used to investigate how different hydrogen-bonding patterns affect the thermal properties of polybenzoxazines, with results showing good agreement with experimental data. acs.org

Furthermore, MD simulations help to bridge the gap between idealized models and real-world materials by evaluating the effect of monomer purity and the presence of impurities on the final polymer network. mapyourshow.com By simulating systems with varying compositions, researchers can predict how these factors influence thermomechanical properties, thus aiding in the design of materials with tailored characteristics. mapyourshow.com MD simulations have also been pivotal in revealing that benzoxazine oligomers can adopt stable helical structures, a conformation driven and stabilized by a network of internal hydrogen bonds. mcmaster.canih.gov

Structure-Reactivity Relationships Derived from Computational Data

Computational methods are invaluable for elucidating the relationship between the molecular structure of benzoxazine monomers and their reactivity, particularly concerning their polymerization behavior. DFT calculations can be used to estimate the stability of the heterocyclic ring and predict how substituents will affect the energy barriers for ring-opening polymerization. nih.govmdpi.com

Studies on various alkyl-substituted benzoxazines have shown that the nature and position of the substituents can significantly impact the polymerization temperature and the properties of the resulting polybenzoxazine. mdpi.comnih.gov For example, increasing the steric bulk of N-alkyl groups in a benzoxazine monomer has been observed to decrease the rate of polymerization. researchgate.net In the case of 2,4,4-Triethyl-1,3-benzoxazine, the two ethyl groups at the C4 position, adjacent to the oxygen atom, would be expected to have a pronounced steric and electronic effect on the reactivity of the oxazine ring.

Computational models can predict reactivity indicators such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These frontier molecular orbitals are key to understanding the electronic aspects of reactivity, for instance, in the thermally driven cationic ring-opening polymerization that benzoxazines typically undergo. researchgate.net Quantitative Structure-Property Relationship (QSPR) studies, which use computationally derived molecular descriptors, have been successfully used to predict properties like the electrooxidation potential of benzoxazine derivatives. researchgate.net

Table 2: Illustrative Structure-Reactivity Relationships for Alkyl-Substituted Benzoxazines. (Note: This table summarizes general trends observed in the literature for various benzoxazines and is not specific to this compound.)

Structural FeaturePredicted Effect on ReactivityComputational Insight
Electron-donating alkyl groups on the phenol ringMay lower the polymerization temperature by stabilizing the cationic intermediate.Calculation of charge distribution and reaction energy profiles.
Steric bulk at C4 position (e.g., diethyl groups)Could sterically hinder the approach of reactants, potentially increasing the activation energy for polymerization.Optimization of transition state geometries and calculation of activation barriers.
Steric bulk on the N-substituentCan decrease the polymerization rate. researchgate.netMolecular dynamics simulations can model the mobility and interaction of monomers.
Meta-substitution on the phenol ringCan lead to highly crosslinked polymers due to the availability of ortho and para positions for electrophilic aromatic substitution. mdpi.comMapping of electrostatic potential to identify reactive sites on the aromatic ring.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful predictive tool for the spectroscopic characteristics of molecules, which is essential for their structural characterization. Methods like DFT, often paired with time-dependent DFT (TD-DFT), can accurately calculate various spectroscopic parameters. mdpi.com

For nuclear magnetic resonance (NMR) spectroscopy, DFT calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These theoretical values, when compared with experimental data, provide a high level of confidence in the structural assignment of newly synthesized compounds. researchgate.netijstr.org

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These computed spectra help in the assignment of experimental absorption bands to specific molecular vibrations, such as the characteristic C–O–C asymmetric stretching and oxazine ring-related bands in benzoxazines. nih.gov

For molecules with photophysical properties, TD-DFT calculations are used to predict the electronic absorption and emission spectra (UV-Vis and fluorescence). mdpi.com These calculations help to understand the nature of electronic transitions, such as n→π* or π→π*, and how they are influenced by the molecular structure and solvent environment. mdpi.com For this compound, such calculations could predict its UV-Vis absorption maxima and help rationalize its electronic properties.

Table 3: Representative Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for a Benzoxazine Derivative. (Note: This table is a hypothetical illustration of how computational data is typically presented alongside experimental data. The values are not specific to this compound.)

ParameterMethodPredicted ValueExperimental Value
¹³C NMR Chemical Shift (δ, ppm) for -O-C H₂-N-DFT (B3LYP/6-311+G(d))79.579.7
¹³C NMR Chemical Shift (δ, ppm) for -N-C H₂-ArDFT (B3LYP/6-311+G(d))50.450.6
IR Frequency (cm⁻¹), C-O-C asymmetric stretchDFT (B3LYP/6-311+G(d))12301235
UV-Vis Absorption λmax (nm) in Ethanol (B145695)TD-DFT (B3LYP/6-311+G(d))285288

No Publicly Available Research Found on the Polymerization Chemistry of this compound

Following a comprehensive search of publicly available scientific literature and research databases, no specific studies or data were found concerning the polymerization chemistry of the compound this compound. The requested detailed analysis, including its kinetic and thermodynamic properties, the specific role of its triethyl substituents, and catalytic approaches to its polymerization, could not be completed as there is no published research on this particular molecule.

The search for information on the kinetics and thermodynamics, including activation energies, rate constants, and curing behaviors under isothermal and non-isothermal conditions for this compound, yielded no specific results. While extensive research exists on the polymerization of other benzoxazine monomers, this information cannot be extrapolated to this compound with the required scientific accuracy.

Similarly, an investigation into the role of the triethyl substituent groups on the polymerization temperature, rate, and ring-opening efficiency proved fruitless. The scientific literature details the steric and electronic effects of various other substituents on the benzoxazine ring structure, but specific findings related to the 2,4,4-triethyl configuration are not available.

Finally, while various catalytic methods are documented for modulating the polymerization of the broader class of benzoxazine resins, no studies were identified that applied these or other catalytic approaches specifically to this compound.

Therefore, the creation of an article based on the provided outline for this compound is not possible at this time due to the absence of dedicated research on this compound in the public domain.

Polymerization Chemistry of 2,4,4 Triethyl 1,3 Benzoxazine: Ring Opening and Crosslinking

Catalytic Approaches for Modulating Polymerization

Acidic and Basic Catalysis in ROP

Acidic Catalysis: Lewis acids such as tris(pentafluorophenyl)borane (B72294), aluminum chloride (AlCl3), ferric chloride (FeCl3), phosphorus pentachloride (PCl5), and titanium tetrachloride (TiCl4) have been shown to be effective catalysts for the ROP of benzoxazines. mdpi.comresearchgate.net The catalytic mechanism is believed to involve the coordination of the Lewis acid to the oxygen or nitrogen atom of the oxazine (B8389632) ring, which weakens the C-O bond and promotes the formation of a carbocation intermediate. mdpi.comresearchgate.net This carbocation then initiates the polymerization cascade. Studies have shown that the use of acidic catalysts can significantly reduce the onset temperature of polymerization. For instance, the addition of tris(pentafluorophenyl)borane has been reported to decrease the ROP onset temperature by as much as 98°C. mdpi.com

Basic Catalysis: Basic compounds, including imidazoles and various amines, can also catalyze the ROP of benzoxazines. nih.gov The basicity of the amine substituents within the benzoxazine (B1645224) monomer itself can influence the polymerization process through an autocatalytic effect. researchgate.net The catalytic activity of bases is generally attributed to their ability to abstract a proton from a phenolic species, generating a phenoxide that can then attack the oxazine ring and initiate polymerization.

The choice and concentration of the catalyst can have a significant impact not only on the curing temperature but also on the final properties of the polybenzoxazine, such as char yield and thermal stability. mdpi.com

Catalyst-Free Polymerization Mechanisms

In the absence of external catalysts, the thermal ROP of 2,4,4-triethyl-1,3-benzoxazine typically occurs at elevated temperatures, generally in the range of 180-250°C. researchgate.net The polymerization is understood to proceed through a cationic mechanism, which is autocatalyzed by phenolic species that are either present as impurities or are generated in situ during the initial stages of heating. researchgate.net

The proposed mechanism involves the protonation of the oxygen or nitrogen atom of the oxazine ring by a phenolic hydroxyl group. This leads to the formation of a carbocation, which then acts as the initiating species for the polymerization. The reaction propagates through the electrophilic attack of the carbocation on the electron-rich aromatic ring of another benzoxazine monomer.

Formation of Poly(this compound) Networks

The polymerization of this compound results in the formation of a complex, three-dimensional polymer network. The architecture and properties of this network are determined by the crosslinking density and the types of chemical linkages formed during the curing process.

Crosslinking Density and Network Architecture Control

The crosslinking density of the resulting polybenzoxazine network is a critical factor that governs its mechanical and thermal properties. A higher crosslinking density generally leads to a material with a higher glass transition temperature (Tg), improved thermal stability, and increased stiffness. mdpi.comrsc.org Conversely, reducing the crosslinking density can enhance the toughness of the resin. nih.gov

Control over the crosslinking density can be achieved through several strategies. One approach is to modify the molecular structure of the benzoxazine monomer itself. For instance, increasing the molecular weight of the monomer can lead to a lower density of crosslinks in the final polymer. nih.gov The curing conditions, such as temperature and time, also play a crucial role in determining the extent of crosslinking. mdpi.com

Mechanism of Methylene (B1212753) Bridge and Phenolic Linkage Formation

The crosslinked network of poly(this compound) is primarily composed of phenolic structures interconnected by methylene bridges. The formation of these linkages is a key aspect of the ring-opening polymerization process.

The generally accepted mechanism involves the initial ring-opening of the benzoxazine monomer to form a carbocation. This reactive intermediate can then undergo an electrophilic aromatic substitution reaction with the phenolic ring of another monomer or a growing polymer chain. This reaction results in the formation of a methylene bridge (-CH2-) connecting two phenolic units.

Simultaneously, the ring-opening process generates a phenolic hydroxyl group. These phenolic moieties are a characteristic feature of the polybenzoxazine structure and contribute significantly to the material's properties, including its high thermal stability and ability to form hydrogen bonds. While the primary structure consists of phenolic units linked by methylene bridges, other structures, such as Mannich base phenoxy-type linkages, may also form, which can subsequently rearrange to the more stable phenolic structure at elevated temperatures. researchgate.net

Hybrid Polymerization Systems Incorporating this compound

To further tailor the properties of polybenzoxazine resins, this compound can be co-polymerized with a variety of other monomers. These hybrid systems can offer synergistic improvements in properties such as toughness, processability, and thermal performance.

Co-polymerization with Other Monomers (e.g., Epoxy, Maleimides, Sulfides)

Epoxy Resins: Co-polymerization of benzoxazines with epoxy resins is a common strategy to enhance the performance of the resulting thermoset. The hydroxyl groups generated during the ring-opening of the benzoxazine can react with the oxirane rings of the epoxy resin, leading to a co-reacted network. Depending on the specific resins and their ratio, the resulting material can exhibit a single glass transition temperature, indicating a homogeneous network, or two separate Tgs, suggesting the formation of interpenetrating polymer networks (IPNs). researchgate.net

Maleimides: Maleimide-functionalized benzoxazines can be synthesized to create polymers that combine the properties of both resin systems. researchgate.nethgxx.org These monomers can first undergo radical polymerization through their maleimide (B117702) groups and subsequently be thermally cured via the ring-opening of the benzoxazine moiety to form a crosslinked network. researchgate.net This approach allows for the creation of materials with high thermal stability and tailored properties.

Sulfides: While less commonly reported, the incorporation of sulfide (B99878) linkages into polybenzoxazine networks is an area of interest for developing materials with specific properties.

Grafting and Block Co-polymerization Strategies

While research focusing explicitly on this compound is limited, the broader field of benzoxazine chemistry offers established strategies for creating advanced polymer architectures. Grafting and block co-polymerization are powerful techniques used to combine the desirable properties of polybenzoxazines—such as high thermal stability, flame retardance, and near-zero curing shrinkage—with the characteristics of other polymers, like flexibility, toughness, or specific functionalities. These methods allow for the creation of novel materials with tailored macroscopic properties.

Grafting Strategies

Graft copolymerization involves attaching polymer chains of one type as branches onto the main chain of another polymer. This can be achieved through two primary methods: "grafting to," where pre-synthesized polymer chains are attached to a backbone, and "grafting from," where branches are grown from initiation sites along the backbone. nih.gov In the context of benzoxazines, strategies often involve using a functional polymer backbone to initiate or participate in the ring-opening polymerization (ROP) of the benzoxazine monomer.

A notable approach involves the accelerated grafting ring-opening polymerization of a benzoxazine monomer, such as a bisphenol A-based benzoxazine (BA-a), in the presence of a functionalized polymer backbone. acs.org For instance, end-group ditosylated poly(ether sulfone) [α,ω-PSU(OTs)₂] has been used to create unique graft copolymer hybrids. acs.org The tosylated end-groups on the polysulfone chain act as cationic initiators, accelerating the ROP of the benzoxazine monomer and facilitating the formation of P(BA-a)-graft-PSU copolymers. acs.org This method results in materials with improved uniformity and superior mechanical properties compared to simple blends of the constituent polymers. acs.org

The grafting reaction and its effect on material properties have been studied using various analytical techniques. The process results in free-standing films with enhanced mechanical and thermal characteristics. acs.org

PropertyPSU / P(BA-a) BlendP(BA-a)-graft-PSU HybridReference
Curing MechanismStandard thermal ROP of BA-aAccelerated grafting ROP via tosylated end-groups acs.org
Tensile ModulusLower, with higher variationHigher, with less variation acs.org
ResiliencyLowerGreater acs.org
MorphologyPotentially phase-separated blendMore uniform hybrid structure acs.org

Other polymer backbones, such as cellulose (B213188), have also been used for grafting. nih.gov The hydroxyl groups on cellulose can interact with the benzoxazine ring, facilitating the grafting process during thermal curing and leading to highly cross-linked, bio-based composite films. nih.gov

Block Co-polymerization Strategies

Block copolymers are macromolecules composed of two or more distinct, covalently bonded polymer segments. Synthesizing block copolymers containing a polybenzoxazine segment presents a unique challenge due to the network-forming nature of benzoxazine's thermally-induced ROP. However, several successful strategies have been developed.

Main-Chain Benzoxazine Block Copolymers

One strategy involves the synthesis of linear, main-chain thermoplastic precursors that contain benzoxazine rings within the polymer backbone. These precursors can be processed like thermoplastics and subsequently cross-linked into a thermoset material via thermal ROP of the integrated oxazine rings. rsc.orgresearchgate.net A common method is the one-pot, two-step synthesis of poly(benzoxazine-co-etheramine) copolymers. researchgate.net This typically involves reacting a phenol (B47542) (like 4-hydroxyaniline or 4-aminophenol), formaldehyde (B43269), and a flexible polyetheramine (e.g., Jeffamine®). rsc.orgresearchgate.net The resulting block copolymer contains a polybenzoxazine precursor block and a polyetheramine block, and successful formation is confirmed by an increase in molecular weight compared to the starting materials. rsc.org Upon heating, the benzoxazine block undergoes ROP, leading to a significant increase in the thermal stability of the final cross-linked material. rsc.org

Copolymer SystemSynthesis MethodKey FeatureResulting PropertyReference
Poly(benzoxazine-co-etheramine)One-pot two-step or stepwise polycondensationBenzoxazine units in the main chain with flexible polyether segmentsThermoplastic precursor that becomes a cross-linked thermoset upon heating with enhanced thermal stability. rsc.orgresearchgate.net

Copolymers with Pendant Benzoxazine Units

An alternative approach is to synthesize a benzoxazine monomer that incorporates a secondary polymerizable group, such as a vinyl function. utm.my For example, a monomer like P-4va, prepared from phenol, formaldehyde, and 4-vinylaniline, contains both a benzoxazine ring and a vinyl group. utm.my This dual-functionality allows the monomer to undergo radical polymerization with other vinyl monomers like styrene (B11656) (St) or methyl methacrylate (B99206) (MMA), using a standard initiator such as 2,2'-azobisisobutyronitrile (AIBN). utm.my This produces a linear thermoplastic copolymer with benzoxazine units as pendant groups. A subsequent thermal treatment can then initiate the ROP of the pendant oxazine rings, creating a highly cross-linked network with significantly enhanced thermal properties, such as a high glass transition temperature (Tg) and char yield. utm.my

Combining Controlled Radical Polymerization (CRP) and Ring-Opening Polymerization (ROP)

For the synthesis of highly well-defined block copolymers, advanced techniques that combine CRP methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization with benzoxazine ROP are employed. nih.govcmu.edursc.org These methods allow for precise control over molecular weight, block length, and low polydispersity. cmu.edu

The general approach involves a sequential polymerization:

A macroinitiator is synthesized using one polymerization method. For example, a polymer like polystyrene or poly(methyl methacrylate) can be synthesized via ATRP or RAFT, yielding a polymer chain with a reactive end-group. nih.govcmu.edu

This macroinitiator is then used to initiate the polymerization of the second block. If the macroinitiator has an end-group suitable for initiating the cationic ROP of a benzoxazine monomer, a poly(styrene)-b-poly(benzoxazine) block copolymer can be formed.

Conversely, a benzoxazine-functionalized initiator can be used to start a CRP process. The combination of these living/controlled polymerization techniques is a versatile tool for creating complex and functional polymer architectures like di-block (A-B) and tri-block (A-B-A) copolymers. nih.govcmu.edu

StrategyDescriptionExample MonomersKey AdvantageReference
Copolymers with Pendant BenzoxazineRadical copolymerization of a vinyl-functional benzoxazine monomer with other vinyl monomers.P-4va, Styrene, MMACreates a high-molecular-weight thermoplastic precursor that can be cross-linked later. utm.my
CRP + ROP CombinationSequential polymerization using a macroinitiator from ATRP or RAFT to initiate benzoxazine ROP.Styrene, Acrylates, Benzoxazine monomersExcellent control over polymer architecture, molecular weight, and polydispersity. nih.govcmu.educmu.edu

In-depth Search Reveals No Publicly Available Data on this compound

Despite a comprehensive investigation of scientific databases, academic publications, and patent literature, no specific information or research data could be found for the chemical compound this compound or its polymeric derivatives.

A series of targeted searches were conducted to gather information for an article on the advanced applications of this specific compound in materials science, as per the requested outline. The investigation aimed to uncover research on its use in high-performance thermosetting resins, specialty coatings, adhesives, and advanced functional materials.

However, the extensive search yielded no results pertaining to the synthesis, characterization, or application of this compound. The scientific and technical literature widely covers the broader class of benzoxazine resins, with numerous studies on various derivatives such as those based on bisphenol-A, bisphenol-F, and other functionalized phenols and amines. Yet, the specific "2,4,4-Triethyl" variant does not appear in the public domain.

Attempts to identify the compound through a CAS (Chemical Abstracts Service) number were also unsuccessful, further suggesting that it is either a novel compound not yet described in published literature, a proprietary chemical not publicly detailed, or that the provided nomenclature may be inaccurate.

Without any verifiable data on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested topics of high-performance resins, composites, laminates, coatings, and adhesives. Creating content on these applications would require specific research findings, material properties, and performance data that are currently unavailable for this particular compound.

Therefore, the requested article focusing solely on the advanced applications of this compound and its polymeric derivatives cannot be produced at this time due to the absence of foundational scientific information.

Advanced Applications of 2,4,4 Triethyl 1,3 Benzoxazine and Its Polymeric Derivatives in Materials Science

Advanced Functional Materials

Flame Retardant Systems (Intrinsic and Modified)

Polybenzoxazines inherently possess a degree of flame retardancy due to their high char yield upon combustion, which forms a protective barrier. researchgate.net However, for more demanding applications in sectors like aerospace and electronics, enhancing these properties is crucial. researchgate.net This can be achieved through two primary strategies: intrinsic modification of the benzoxazine (B1645224) structure and the addition of flame-retardant additives. acs.org

Intrinsic Flame Retardancy: This approach involves the molecular-level design of the benzoxazine monomer to incorporate flame-retardant elements. acs.org For instance, introducing phosphorus-containing groups, such as DOPO, into the benzoxazine structure can significantly enhance its flame retardancy. techscience.com Research has shown that even low concentrations of these intrinsically bound flame-retardant moieties can lead to a significant increase in the Limiting Oxygen Index (LOI) and achieve a V-0 rating in the UL-94 test. mdpi.com Another strategy involves creating benzoxazine resins with high bio-based content, which can exhibit excellent thermal stability and flame retardancy. researchgate.net For example, a water-soluble benzoxazine synthesized from natural renewable resources demonstrated intrinsic non-combustibility with a very low heat release capacity of 25 J/(g·K). acs.org

Modified Flame Retardant Systems: This method involves blending the polybenzoxazine with flame-retardant additives. These can be reactive or non-reactive. Reactive additives chemically integrate into the polymer network, while non-reactive additives are physically dispersed. Boron-containing compounds, for example, have been shown to be effective in improving the flame retardancy and ablation resistance of polybenzoxazines. acs.org The addition of a boron-containing bisphenol to a standard polybenzoxazine resulted in a significant increase in the LOI value and a UL-94 V-0 rating. acs.org Similarly, phosphazene-based modifiers can enhance the flame resistance of polybenzoxazines. mdpi.com

Flame Retardant Approach Description Key Findings
Intrinsic Incorporation of flame-retardant elements into the monomer structure.Phosphorus-containing groups can significantly increase LOI and achieve UL-94 V-0. techscience.commdpi.com Bio-based benzoxazines can exhibit inherent non-combustibility. acs.org
Modified Blending polybenzoxazine with flame-retardant additives.Boron-containing compounds and phosphazene modifiers effectively enhance flame resistance. acs.orgmdpi.com

Low Dielectric Constant Materials for Electronics

The miniaturization and increasing operating frequencies of electronic devices necessitate the development of materials with low dielectric constants (low-k) and low dielectric loss to minimize signal delay, power dissipation, and crosstalk. Polybenzoxazines are attractive candidates for these applications due to their inherently low dielectric properties, which can be further tailored through molecular design. nsysu.edu.twmdpi.com

The dielectric constant of most polybenzoxazine materials is typically around 3.5. researchgate.net However, by incorporating specific structural features, this value can be significantly reduced. For instance, introducing bulky groups and non-polar segments, such as siloxane, can lower the dielectric constant. nsysu.edu.tw Polybenzoxazines synthesized with bulky tert-butyl groups and non-polar siloxane segments have demonstrated dielectric constants as low as 2.82. nsysu.edu.tw The presence of large hydrocarbon groups, bulky moieties, and heterocyclic structures are also effective strategies for designing low-k polybenzoxazines. nih.gov

Bio-based polybenzoxazines also show great promise for low-dielectric applications. nih.gov For example, a bio-based polybenzoxazine copolymer demonstrated a dielectric constant of 2.99 at 3 GHz. nih.gov The incorporation of furan (B31954) rings in the polymer structure can restrict dipole orientation and provide steric hindrance, leading to a reduction in the dielectric constant. nih.gov

Material Dielectric Constant (k) Frequency Key Feature
Typical Polybenzoxazine~3.5-Standard value. researchgate.net
Siloxane-containing Polybenzoxazine2.821 MHzIncorporation of bulky tert-butyl and non-polar siloxane groups. nsysu.edu.tw
Bio-based Polybenzoxazine Copolymer2.993 GHzContains soft segments and dynamic ester bonds. nih.gov

Ion Extraction and Sorption Materials

The unique chemical structure of polybenzoxazines, featuring phenolic hydroxyl groups and tertiary amines, makes them excellent candidates for the development of materials for ion extraction and sorption. hgxx.org These functional groups can act as coordination sites for metal ions, enabling their removal from aqueous solutions. hgxx.orgresearchgate.net

Research has demonstrated the effectiveness of polybenzoxazine-based materials in adsorbing various metal ions, including Fe³⁺ and Cr⁶⁺. hgxx.org The adsorption mechanism is attributed to the formation of coordination complexes between the free hydroxyl and tertiary amino groups in the polybenzoxazine structure and the metal ions. hgxx.org The efficiency of this process can be enhanced by creating a macroporous structure in the polybenzoxazine resin, which increases the surface area available for interaction. hgxx.org

Furthermore, the molecular design flexibility of benzoxazines allows for the incorporation of specific functionalities to target certain ions. For example, crown ether-functionalized polybenzoxazines have been synthesized for selective metal ion adsorption. scispace.com These materials not only exhibit good adsorption capabilities but can also be regenerated and reused, making them a sustainable solution for water treatment. hgxx.org The presence of metal ions can also act as a catalyst, accelerating the ring-opening polymerization of the benzoxazine monomer at lower temperatures. acs.orgfrontiersin.org

Polybenzoxazine Type Target Ions Adsorption Mechanism
Macroporous Phosphorus-containing PolybenzoxazineFe³⁺, Cr⁶⁺Coordination with hydroxyl and tertiary amino groups. hgxx.org
Crown Ether-Functionalized PolybenzoxazineMetal IonsSelective complexation with crown ether moiety. scispace.com

Vitrimer Development from Benzoxazine Precursors

Vitrimers are a novel class of polymers that bridge the gap between thermoplastics and thermosets. They are covalently crosslinked networks that can be reprocessed and reshaped at elevated temperatures through associative exchange reactions, without compromising their network integrity. rsc.org Polybenzoxazines are excellent precursors for creating high-performance vitrimers due to their outstanding thermomechanical properties.

The key to developing benzoxazine-based vitrimers is the incorporation of dynamic covalent bonds into the polymer network. Various dynamic exchange mechanisms, such as transesterification, imine bond exchange, and disulfide exchange, have been successfully applied to benzoxazine chemistry. rsc.org For instance, the introduction of dynamic imine bonds into the polybenzoxazine backbone enables efficient stress relaxation and repeated reprocessability at elevated temperatures. rsc.org These imine-containing benzoxazine vitrimers can be prepared in a solvent-free process, making them more compatible with existing polymer processing techniques. rsc.orgbohrium.comrsc.org

Bio-based polybenzoxazine vitrimers have also been developed, offering enhanced sustainability. acs.orgresearchgate.netacs.org By using raw materials like vanillin (B372448) and stearylamine, it is possible to create reprocessable and degradable polybenzoxazine vitrimers with shape memory properties. acs.org The dynamic exchange of imine bonds allows these materials to be reprocessed by hot-pressing. acs.org

Dynamic Bond Key Features of Vitrimer Example Precursors
Imine BondsReprocessable, Malleable, Hydrolytically Degradable. rsc.orgrsc.orgAldehyde-functional benzoxazine and diamines. rsc.orgrsc.org
TransesterificationSelf-healing, Reshapable, Recyclable. acs.orgBenzoxazines with ester and hydroxyl groups. acs.org
Disulfide BondsRecyclable, Reshapable, Reversible Adhesion. rsc.orgBenzoxazines containing disulfide bridges. rsc.org

Bio-based and Sustainable Polybenzoxazine Materials (excluding biological activity)

The growing emphasis on sustainability has spurred significant research into the development of bio-based polymers. rsc.org Polybenzoxazines are well-suited for this transition due to the abundance of naturally occurring phenols and amines that can be used as precursors. acs.orgump.edu.myacs.org This allows for the synthesis of fully or partially bio-based polybenzoxazines with properties comparable or even superior to their petroleum-based counterparts. ump.edu.mytechlinkcenter.org

A wide range of renewable resources, including vanillin, eugenol (B1671780), furfurylamine (B118560), and cardanol (B1251761), have been successfully employed in the synthesis of benzoxazine monomers. rsc.orgacs.orgacs.org These bio-based materials not only reduce the reliance on fossil fuels but can also introduce unique functionalities. For example, polybenzoxazines derived from thymol (B1683141) have demonstrated good thermal stability and char yield. acs.org The use of renewable resources like magnolol (B1675913) and furfurylamine, combined with green synthesis methods such as microwave irradiation, further enhances the sustainability of these materials. acs.org

The development of bio-based polybenzoxazines extends to their composites as well. Fully bio-based sustainable polybenzoxazine composites have been developed for a variety of applications, showcasing the versatility of these green materials. acs.org

Bio-based Precursor Resulting Polybenzoxazine Properties
Vanillin, StearylamineReprocessable, Degradable, Shape Memory. acs.org
Resveratrol, FurfurylamineHigh Performance, Fire Resistant. acs.org
Thymol, Aliphatic AminesGood Thermal Stability, High Char Yield. acs.org
Magnolol, FurfurylamineHigh Glass Transition Temperature, Excellent Thermal Stability. acs.org

Smart Materials and Shape Memory Applications

Smart materials that can respond to external stimuli are at the forefront of materials innovation. Polybenzoxazines, with their excellent thermomechanical properties and tailorable structures, are increasingly being explored for the development of smart materials, particularly shape memory polymers (SMPs). mdpi.comresearchgate.net SMPs have the ability to fix a temporary shape and recover their original, permanent shape upon the application of an external stimulus, such as heat. researchgate.net

Neat polybenzoxazines can exhibit shape memory behavior, with recovery ratios often exceeding 95%. acs.org The shape memory effect in polybenzoxazines is governed by the presence of a stable crosslinked network, which dictates the permanent shape, and a reversible switching phase, which allows for the fixation of a temporary shape. researchgate.net The glass transition temperature (Tg) of the polybenzoxazine often serves as the switching temperature. researchgate.net

The shape memory properties of polybenzoxazines can be tuned by blending them with other polymers, such as polyurethanes or polysiloxanes. mdpi.commdpi.com These blends can exhibit enhanced shape fixity, recovery ratios, and even multiple shape memory effects. mdpi.commdpi.com Furthermore, the incorporation of dynamic bonds to create polybenzoxazine vitrimers can impart shape memory capabilities alongside reprocessability. acs.org Bio-based polybenzoxazine copolymers have also been shown to possess excellent shape memory properties, with recovery ratios approaching 100%. researchgate.net

Polybenzoxazine System Shape Memory Characteristics Stimulus
Neat PolybenzoxazineHigh recovery ratio (>95%). acs.orgHeat. researchgate.net
Polybenzoxazine/Polyurethane BlendsImproved shape fixity and recovery. mdpi.comHeat. mdpi.com
Polybenzoxazine/Polysiloxane BlendsMultiple shape memory behaviors. mdpi.comHeat. mdpi.com
Bio-based Polybenzoxazine VitrimerReprocessable with shape memory. acs.orgHeat. acs.org

Q & A

Q. What are the standard synthetic routes for 2,4,4-triethyl-1,3-benzoxazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a Mannich-like condensation of phenolic derivatives, formaldehyde, and primary amines, followed by cyclization . For example, ethyl-substituted benzoxazines may require optimized stoichiometry of reactants (e.g., phenol derivatives, ethylamine) and controlled reaction temperatures (80–120°C) to avoid side reactions. Catalysts like Lewis acids (e.g., ZnCl₂) can enhance ring-closure efficiency. Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they elucidate?

  • Methodological Answer :
  • FT-IR : Identifies oxazine ring vibrations (∼960 cm⁻¹ for C-O-C stretching) and ethyl group C-H stretches (∼2850–2970 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons and carbons in the benzoxazine ring (e.g., N-CH₂- groups at δ 4.0–5.0 ppm in ¹H NMR) and ethyl substituents (quartets for CH₂ and triplets for CH₃) .
  • Raman Spectroscopy : Complementary to FT-IR, resolving overlapping vibrational modes in crowded spectral regions .

Q. What common chemical reactions are feasible for this compound, and how are they optimized?

  • Methodological Answer :
  • Electrophilic Substitution : The ethyl groups at positions 2,4,4 sterically hinder electrophilic attacks, requiring strong catalysts (e.g., AlCl₃) for nitration or halogenation .
  • Oxidation/Reduction : Controlled oxidation with KMnO₄ can yield ketone derivatives, while catalytic hydrogenation (Pd/C) reduces the oxazine ring to amines .
  • Crosslinking : Thermal curing (200–250°C) initiates ring-opening polymerization, forming polybenzoxazine networks .

Advanced Research Questions

Q. How do the electronic and steric effects of ethyl substituents at the 2,4,4-positions influence the thermal curing behavior of polybenzoxazines derived from this monomer?

  • Methodological Answer : Ethyl groups introduce steric hindrance, delaying ring-opening polymerization onset (observed via DSC as a higher exothermic peak temperature). Electronically, alkyl groups donate electrons, stabilizing the oxazine ring and raising the activation energy. Comparative studies with methyl or phenyl analogs show ethyl-substituted benzoxazines exhibit intermediate curing temperatures (e.g., 220°C vs. 210°C for methyl) .
SubstituentCuring Onset (°C)T₅% Degradation (°C)
Ethyl (2,4,4)220320
Methyl210310
Phenyl240340
Data extrapolated from analogous systems .

Q. What computational strategies can predict the reactivity of this compound in electrophilic substitution reactions, and how do these compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Frontier Molecular Orbitals (FMOs) to predict reactive sites. For example, the C6 position in the benzoxazine ring shows higher electron density, favoring electrophilic attack. Experimental validation via nitration (HNO₃/H₂SO₄) confirms regioselectivity at C6, aligning with computational predictions .

Q. How can conflicting data regarding the biological activity of benzoxazine analogs be systematically resolved?

  • Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity often arise from structural variations (e.g., substituent electronegativity) or assay conditions. A systematic approach includes:
  • Dose-Response Studies : Establishing IC₅₀ values across multiple cell lines .
  • Structural-Activity Relationships (SAR) : Comparing ethyl-substituted analogs with halogenated or methoxy derivatives .
  • Computational Docking : Validating target binding (e.g., PfATP4 for antimalarial activity) using AutoDock Vina .

Q. What strategies optimize the copolymerization of this compound with maleimide or styrene monomers for high-performance materials?

  • Methodological Answer : Photoinduced radical polymerization (e.g., using DMPA initiator) enables alternating copolymers with styrene, confirmed by reactivity ratios (r₁ ≈ 0.1, r₂ ≈ 0.2). Thermal analysis (TGA) shows enhanced stability (T₅% degradation >300°C) due to crosslinked networks from oxazine ring-opening and maleimide polymerization .

Data Contradiction Analysis

Q. How do researchers address inconsistencies in reported reaction pathways for benzoxazine derivatives?

  • Methodological Answer : Divergent pathways (e.g., competing Mannich vs. Schiff base intermediates) are resolved via in situ monitoring (e.g., FT-IR tracking of imine formation) and isotopic labeling (¹³C-formaldehyde). For 2,4,4-triethyl derivatives, kinetic studies under varying pH (4–8) identify optimal conditions for cyclization over oligomerization .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.